molecular formula C19H16N2O2 B14306507 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione CAS No. 117138-75-7

1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione

Cat. No.: B14306507
CAS No.: 117138-75-7
M. Wt: 304.3 g/mol
InChI Key: DBGGQAUBIWRBHP-UHFFFAOYSA-N
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Description

1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring system, making it an important molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the tricyclic indole structure with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid containing an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole core.

Uniqueness: 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione is unique due to its specific substitution pattern and the presence of the methyl(phenyl)amino group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

117138-75-7

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

1-(N-methylanilino)-4,5-dihydrobenzo[g]indole-2,3-dione

InChI

InChI=1S/C19H16N2O2/c1-20(14-8-3-2-4-9-14)21-17-15-10-6-5-7-13(15)11-12-16(17)18(22)19(21)23/h2-10H,11-12H2,1H3

InChI Key

DBGGQAUBIWRBHP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N2C3=C(CCC4=CC=CC=C43)C(=O)C2=O

Origin of Product

United States

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